molecular formula C7H9ClN2 B8744310 2-Chloro-6-ethylpyridin-3-amine

2-Chloro-6-ethylpyridin-3-amine

Cat. No. B8744310
M. Wt: 156.61 g/mol
InChI Key: TZLQQVAKPBFYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethylpyridin-3-amine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-ethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-ethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-chloro-6-ethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2,9H2,1H3

InChI Key

TZLQQVAKPBFYBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g (16.4 mmol) of 5-amino-2-ethylpyridine (for the preparation see G. H. Cooper and R. L. Rickard, J. Chem. Soc. C, 3257-60 (1971) are dissolved in 17.7 ml of concentrated HCl, and 2.2 ml (21.4 mol) of 30% strength H2O2 solution are then carefully added. An exothermic reaction starts. The temperature is kept at about 50° C. by cooling with an ice-bath, and when the reaction has subsided the mixture is subsequently stirred at this temperature for a further 15 minutes. For working up, the mixture is poured onto 200 ml of water, the pH is brought to 10 with 40% strength sodium hydroxidde solution and the mixture is extracted twice with 100 ml of methylene chloride each time. After drying with Na2SO4, the mixture is evaporated and the residue is stirred with petroleum ether and filtered off with suction.
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17.7 mL
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Synthesis routes and methods II

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